molecular formula C10H8INO B3226236 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS No. 1251834-03-3

3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Cat. No.: B3226236
CAS No.: 1251834-03-3
M. Wt: 285.08 g/mol
InChI Key: FXFGGWVKJSSQLZ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Chemical Synthesis and Bioactive Molecule Design

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products, alkaloids, and synthetic compounds with a wide array of biological activities. mdpi.combenthamdirect.comnih.gov Its structural versatility allows it to interact with a diverse range of biological targets, making it a cornerstone in the design of new therapeutic agents. mdpi.comijpsr.com

Indole derivatives have demonstrated significant potential in various therapeutic areas, including cancer treatment, infectious disease management, and anti-inflammatory therapies. mdpi.comijrpc.com The ability to functionalize the indole ring at multiple positions enables chemists to fine-tune the molecule's steric and electronic properties, leading to optimized biological activity and improved pharmacokinetic profiles. mdpi.com Natural products like the amino acid tryptophan and neurotransmitter serotonin (B10506) feature the indole core, highlighting its fundamental role in biological processes. nih.gov This inherent bioactivity has spurred extensive research into synthetic indole derivatives, with many becoming commercially successful drugs. benthamdirect.commdpi.com

Rationale for Investigating the Unique Substitution Pattern of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

The specific substitution pattern of this compound provides a unique combination of reactive sites and modifying groups, making it a highly valuable intermediate in organic synthesis.

The 3-Iodo Group: The iodine atom at the C3 position is a key functional handle. The C3 position of indole is inherently nucleophilic and a common site for electrophilic substitution. nih.govwikipedia.org The presence of an iodine atom at this position makes the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the straightforward introduction of aryl, vinyl, and alkynyl groups, facilitating the construction of complex molecular architectures. Furthermore, 3-iodoindoles are precursors for generating 3-indolyl radicals and can participate in various nucleophilic substitution reactions. nih.gov

The 7-Carbaldehyde Group: Functionalization at the C7 position of the indole ring is notoriously challenging compared to modifications at the C2 or C3 positions due to the lower inherent reactivity of the benzene (B151609) portion of the scaffold. rsc.orgacs.org The aldehyde (carbaldehyde) group at C7 serves as a versatile synthetic handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions like Wittig olefination, reductive amination, and condensation reactions to form imines or hydrazones. ekb.eg This allows for extensive derivatization and the attachment of diverse side chains, crucial for exploring structure-activity relationships.

The 1-Methyl Group: The methyl group on the indole nitrogen (N1) prevents the formation of the indolyl anion under basic conditions and eliminates the possibility of N-H reactivity, such as unwanted N-alkylation or N-acylation. nih.gov This "protecting" feature simplifies synthetic planning by directing reactivity towards the other functional groups on the ring. It also influences the molecule's solubility and electronic properties.

The combination of a versatile coupling partner (iodo group), a modifiable formyl group at a less accessible position, and a protected nitrogen atom makes this compound a strategic platform for building diverse and complex indole-based molecules.

Overview of Research Trajectories for Halogenated Indolecarbaldehydes

Research involving halogenated indolecarbaldehydes is a dynamic area of organic synthesis, primarily focusing on their use as key intermediates for creating more complex, biologically active molecules. researchgate.net These compounds combine the reactivity of a halogen, which serves as a linchpin for cross-coupling reactions, with the synthetic versatility of an aldehyde group. researchgate.netnih.gov

Synthetic strategies often involve the direct formylation of a pre-halogenated indole or the halogenation of an indolecarbaldehyde. The Vilsmeier-Haack reaction is a common and efficient method for introducing the aldehyde group onto the indole ring. ekb.egresearchgate.net Recent advancements have also focused on developing catalytic versions of this reaction to improve sustainability and functional group tolerance. orgsyn.org

The primary research trajectory for these compounds is their application as building blocks. For instance, 3-chloro-, 3-bromo-, and 3-iodoindoles are widely used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The aldehyde functionality allows for subsequent modifications, enabling the synthesis of a library of derivatives from a single halogenated precursor. ekb.egnih.gov This approach is fundamental in medicinal chemistry for the rapid generation of diverse structures for biological screening. Researchers continue to explore new catalytic systems and reaction conditions to enhance the efficiency, regioselectivity, and substrate scope of reactions involving these valuable intermediates. nih.govbenthamdirect.com

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylindole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-12-5-9(11)8-4-2-3-7(6-13)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFGGWVKJSSQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC(=C21)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264819
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
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Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251834-03-3
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
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Synthetic Methodologies for 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde and Its Precursors

Regioselective Functionalization Strategies for Indole (B1671886) Systems

The indole ring system presents a unique challenge in synthetic chemistry due to the differential reactivity of its various positions. nih.gov The C3 position is inherently electron-rich and thus susceptible to electrophilic attack, while functionalization of the benzene (B151609) ring, particularly at the C7 position, often requires more specialized techniques. nih.gov

Directed Ortho-Metalation Approaches to 1-Methyl-1H-indole-7-carbaldehyde Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For the synthesis of 7-substituted indoles, a suitable directing group on the indole nitrogen can guide lithiation specifically to the C7 position.

While specific examples detailing the direct synthesis of 1-methyl-1H-indole-7-carbaldehyde via DoM were not prevalent in the searched literature, the principle is well-established for various aromatic and heterocyclic systems. baranlab.orguwindsor.canih.gov The general approach involves an N-substituted indole where the substituent acts as the DMG. This intermediate, upon reaction with a suitable electrophile (such as N,N-dimethylformamide, DMF), would yield the desired 7-carbaldehyde derivative. The choice of the directing group and the reaction conditions are critical to ensure high regioselectivity and yield.

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

FeatureDescription
Principle A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the ortho position. wikipedia.orgbaranlab.org
Reagents Typically involves a strong base like n-butyllithium or sec-butyllithium (B1581126) and an electrophile for quenching the lithiated intermediate. baranlab.org
Regioselectivity Offers high regioselectivity for ortho-substitution, which can be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org
Application to Indoles Can be used for C7 functionalization by employing a directing group on the indole nitrogen. researchgate.net

Electrophilic Iodination Protocols at the C3 Position of Indoles

The C3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution. nih.gov Iodination at this position is a common transformation and can be achieved using a variety of iodinating agents. Molecular iodine (I₂) is a frequently used reagent for this purpose. nih.govacs.orgbeilstein-journals.org

The reaction of an N-methylindole with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine itself, typically proceeds smoothly to afford the 3-iodo derivative. nih.govmdpi.com The reaction conditions are generally mild, and the presence of the electron-donating methyl group on the nitrogen further activates the indole ring towards electrophilic attack. This high reactivity and selectivity make the C3-iodination a reliable step in the synthesis of more complex indole derivatives. researchgate.net

Multistep Synthesis Routes to 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

The construction of this compound necessitates a multistep approach, as direct, single-step methods are generally not feasible. These routes can be categorized into sequential and convergent strategies.

Sequential Halogenation and Formylation Strategies

A logical sequential approach involves first constructing the 1-methyl-1H-indole core, followed by formylation at the C7 position and subsequent iodination at the C3 position. Alternatively, iodination could precede formylation.

One possible pathway begins with 1-methylindole. Formylation at the C7 position can be challenging due to the higher reactivity of other positions. However, specific methods for introducing a formyl group at the C7 position of an indole have been developed. researchgate.netresearchgate.net Once 1-methyl-1H-indole-7-carbaldehyde is obtained, the final step would be the selective iodination at the C3 position, as described in section 2.1.2.

Conversely, starting with 1-methylindole, electrophilic iodination would readily yield 3-iodo-1-methyl-1H-indole. The subsequent introduction of a formyl group at the C7 position would then be required. This step would likely involve a directed metalation strategy, where the N-methyl group could potentially influence the regioselectivity of the formylation.

Convergent Synthetic Pathways to the 7-Carbaldehyde Indole Core

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then combined in a later step. nih.gov For this compound, a convergent approach could involve the synthesis of a pre-functionalized benzene derivative that already contains the precursors for the aldehyde and methylamino groups. This fragment would then be used to construct the indole ring, for instance, through a Fischer or Bartoli indole synthesis.

For example, a suitably substituted o-nitrotoluene derivative could be a starting point. The synthesis of substituted indole-3-carboxaldehydes from 2-nitrotoluenes has been reported, involving the formation of an enamine followed by cyclization. researchgate.net Adapting such a route to include the necessary substituents for the final product would be a viable convergent strategy. The iodination at the C3 position would likely be performed after the indole ring has been formed.

Green Chemistry Principles in the Synthesis of this compound and Related Indoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles to minimize environmental impact. tandfonline.comnih.govresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. tandfonline.com

In the context of synthesizing this compound, several green approaches can be considered. For the iodination step, using molecular iodine as the reagent is relatively green, as it avoids the use of heavier and more toxic metal-based reagents. acs.orgbeilstein-journals.org Furthermore, exploring solvent-free reaction conditions or the use of water or other environmentally benign solvents is a key aspect of green synthesis. beilstein-journals.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for the synthesis of indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. The application of microwave technology to the formylation or iodination steps could offer a more sustainable route to the target compound.

Table 2: Application of Green Chemistry Principles in Indole Synthesis

Green Chemistry PrincipleApplication in Indole Synthesis
Use of Greener Reagents Employing molecular iodine for iodination instead of harsher reagents. acs.orgbeilstein-journals.org
Use of Greener Solvents Utilizing water or solvent-free conditions for reactions like the Friedel-Crafts reaction of indoles with aldehydes. beilstein-journals.org
Energy Efficiency Application of microwave irradiation to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.com
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalytic Approaches to this compound Synthesis

The synthesis of specifically substituted indoles such as this compound often involves multi-step sequences, as direct, single-step catalytic methods for such complex substitution patterns are not extensively documented. However, catalytic chemistry provides powerful tools for key transformations in the synthetic pathway, particularly for the formation of the indole nucleus and the introduction of the iodine atom at the C3 position. The strategies generally rely on the catalytic construction of the 3-iodoindole core, which can then be further functionalized, or through multi-component reactions that build the substituted indole in a sequential, one-pot manner.

A prominent and efficient catalytic method for constructing the 3-iodoindole skeleton involves a palladium/copper-catalyzed Sonogashira coupling reaction followed by an electrophilic iodocyclization. nih.gov This two-step sequence begins with the cross-coupling of a terminal alkyne with an N,N-dialkyl-ortho-iodoaniline. The resulting N,N-dialkyl-o-(1-alkynyl)aniline intermediate is then treated with an electrophilic iodine source, such as molecular iodine (I₂), to induce cyclization and form the 3-iodoindole ring system in excellent yields. nih.gov

The versatility of this method allows for the use of a wide range of substituted acetylenes, including aryl, vinyl, alkyl, and silyl-substituted variants. nih.gov To apply this to the synthesis of the target molecule, one would start with an appropriately substituted N-methyl-2-iodoaniline bearing a protected carbaldehyde group, which would be unveiled in a later step. The palladium/copper co-catalysis is crucial for the initial C-C bond formation, after which the iodine-mediated cyclization proceeds efficiently. nih.gov

Entryo-Iodoaniline SubstrateAlkyne SubstrateCatalyst SystemProductYield (%)
1N,N-Dimethyl-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI3-Iodo-1-methyl-2-phenyl-1H-indole96
2N,N-Dimethyl-2-iodoaniline1-HexynePd(PPh₃)₂Cl₂ / CuI2-Butyl-3-iodo-1-methyl-1H-indole98
3N,N-Dimethyl-2-iodoaniline(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuI3-Iodo-1-methyl-2-(trimethylsilyl)-1H-indole98
4N-Methyl-N-phenyl-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI3-Iodo-1,2-diphenyl-1H-indole97

This table presents selected examples of 3-iodoindole synthesis using a Pd/Cu-catalyzed coupling and iodocyclization sequence. Data sourced from literature. nih.gov

Another advanced catalytic approach involves a consecutive four-component reaction that synthesizes trisubstituted 3-iodoindoles in a one-pot fashion. beilstein-journals.org This method is particularly relevant as it incorporates both the C3-iodination and the N-methylation of the indole ring. The sequence is initiated by a copper-free Sonogashira alkynylation between an ortho-haloaniline and a terminal alkyne, catalyzed by palladium. This is followed by a base-catalyzed cyclization to form the indole ring. The intermediate indole anion is then trapped by an electrophilic iodine source, such as N-iodosuccinimide (NIS), to introduce the iodo-group at the C3 position. Finally, the N-alkylation is achieved by adding an alkyl halide to the reaction mixture, furnishing the 1,3-disubstituted indole. beilstein-journals.org

This multi-component strategy offers high efficiency and atom economy by avoiding the isolation of intermediates. For the synthesis of this compound, this would require a starting ortho-haloaniline with the 7-carbaldehyde group (or a precursor) already in place. beilstein-journals.org

Entryo-HaloanilineAlkyneAlkyl HalideCatalyst/ReagentsProductYield (%)
12-BromoanilinePhenylacetyleneMethyl iodidePd(OAc)₂, P(t-Bu)₃·HBF₄, K₃PO₄, NIS3-Iodo-1-methyl-2-phenyl-1H-indole69
22-Bromo-4-methylanilinePhenylacetyleneMethyl iodidePd(OAc)₂, P(t-Bu)₃·HBF₄, K₃PO₄, NIS3-Iodo-1,5-dimethyl-2-phenyl-1H-indole65
32-Bromoaniline1-HexyneMethyl iodidePd(OAc)₂, P(t-Bu)₃·HBF₄, K₃PO₄, NIS2-Butyl-3-iodo-1-methyl-1H-indole55
42-BromoanilinePhenylacetyleneBenzyl bromidePd(OAc)₂, P(t-Bu)₃·HBF₄, K₃PO₄, NIS1-Benzyl-3-iodo-2-phenyl-1H-indole66

This table showcases the scope of the consecutive four-component synthesis of 3-iodoindoles. Data sourced from literature. beilstein-journals.org

While powerful catalytic methods exist for constructing the 3-iodo-1-methyl-indole core, the regioselective introduction of a formyl group at the C7 position via catalysis remains a significant challenge. Literature predominantly describes non-catalytic methods for indole formylation, such as the Vilsmeier-Haack or Duff reactions, which often exhibit poor regioselectivity for the C7 position in unsubstituted indoles, favoring the C3 position instead. Therefore, a common strategy involves starting with a precursor that already contains the desired functionality at the 7-position, which is then carried through the catalytic cyclization and iodination steps.

Reactivity and Transformations of 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde

Chemical Reactivity of the C3-Iodo Functionality

The carbon-iodine bond at the C3 position of the indole (B1671886) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille) involving 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

The C3-iodo group of the indole scaffold readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of 3-iodoindoles in general is well-established.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a widely used transformation for 3-iodoindoles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for its application in the synthesis of complex molecules, including natural products and organic materials. wikipedia.orglibretexts.org

The Heck reaction , another palladium-catalyzed process, couples the 3-iodoindole with an alkene. Intramolecular Heck reactions of 3-iodoindole derivatives have been successfully employed in the synthesis of carbolinone frameworks. researchgate.net

The Suzuki reaction , which involves the coupling of the iodoindole with a boronic acid or ester, and the Stille reaction , which uses an organotin reagent, are also expected to be efficient for the functionalization of the C3 position of this compound, based on the general reactivity of 3-iodoindoles.

Table 1: Overview of Cross-Coupling Reactions on 3-Iodoindoles

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki Boronic acid/esterPd catalyst, BaseForms C-C single bonds
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseForms C-C triple bonds wikipedia.orglibretexts.orgorganic-chemistry.org
Heck AlkenePd catalyst, BaseForms C-C double bonds researchgate.net
Stille Organotin reagentPd catalystForms C-C single or double bonds

Nucleophilic Displacement Reactions at the C3 Position

Reductive Dehalogenation Pathways

The carbon-iodine bond can be cleaved under reductive conditions to afford the corresponding 1-methyl-1H-indole-7-carbaldehyde. This transformation can be achieved using various reducing agents. While specific protocols for this compound are not detailed in the literature, general methods for the dehalogenation of aryl iodides are applicable. These methods can include catalytic hydrogenation, or the use of metal-based reducing agents.

Transformations of the C7-Carbaldehyde Moiety

The aldehyde group at the C7 position offers a rich platform for a variety of chemical modifications, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For example, the oxidation of skatole (3-methylindole) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can yield indole-3-carboxaldehyde (B46971). ekb.eg The oxidation of indole-3-acetic acid to indole-3-carboxaldehyde has also been reported. researchgate.net

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (3-iodo-1-methyl-1H-indol-7-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically effective for this transformation.

Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Grignard, Wittig, Knoevenagel)

The carbonyl carbon of the C7-aldehyde is electrophilic and thus susceptible to attack by various nucleophiles.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst like piperidine, to form a new carbon-carbon double bond. acgpubs.org This reaction is widely used for the synthesis of substituted indole derivatives. acgpubs.orgresearchgate.netamazonaws.com For example, indole-3-carboxaldehyde reacts with various CH-acidic compounds in Knoevenagel condensations to produce a range of 3-substituted indole derivatives. researchgate.net

The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphonium (B103445) ylide. masterorganicchemistry.com This reaction is a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com

Grignard reactions , involving the addition of organomagnesium halides to the aldehyde, would lead to the formation of secondary alcohols. This reaction would introduce a new alkyl or aryl group at the carbon of the original aldehyde functionality.

Table 2: Nucleophilic Addition Reactions of Indole Aldehydes

ReactionReagentProduct Type
Knoevenagel Condensation Active methylene compoundα,β-Unsaturated compound acgpubs.orgresearchgate.net
Wittig Reaction Phosphonium ylideAlkene masterorganicchemistry.com
Grignard Reaction Organomagnesium halideSecondary alcohol

Formation of Imines, Oximes, and Hydrazones

There is no specific literature detailing the condensation reactions of the aldehyde functional group in this compound with primary amines, hydroxylamine, or hydrazine (B178648) to form the corresponding imines, oximes, and hydrazones. Although the formation of such derivatives from other indole-3-carbaldehydes is documented, these reactions have not been reported for the specified iodo-substituted isomer mdpi.comresearchgate.netresearchgate.net.

Tandem and Cascade Reactions Utilizing this compound

No publications were identified that describe the use of this compound as a substrate in tandem or cascade reactions. The presence of both an aldehyde and an iodo-aryl moiety suggests potential for such sequences (e.g., initial condensation followed by a palladium-catalyzed cross-coupling), but no experimental data for this specific compound are available.

Advanced Spectroscopic and Spectrometric Analysis of 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde Beyond Basic Identification

Elucidation of Reaction Mechanisms via In Situ Spectroscopy

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing direct evidence of transient intermediates and clarifying reaction pathways. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly useful for tracking changes in functional groups as a reaction progresses.

For instance, in reactions involving the indole (B1671886) core of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde, such as electrophilic additions or oxidations, in situ spectroscopy can be invaluable. A study on the interaction between indole and methylglyoxal demonstrated the power of this approach. nih.gov By mixing the reactants and immediately acquiring spectra, researchers observed the appearance of a new carbonyl peak at 1729 cm⁻¹, confirming the formation of an initial adduct. nih.gov This adduct subsequently underwent rapid oxidation, evidenced by the disappearance of the 1729 cm⁻¹ band and the formation of a new band at 1712 cm⁻¹ corresponding to a carboxylic acid. nih.gov

Similarly, applying in situ FTIR to reactions involving this compound would enable the monitoring of the aldehyde group (around 1650-1700 cm⁻¹) and changes in the indole ring vibrations. This could help determine reaction kinetics and identify key intermediates, such as hemiacetals or oxidized species, without the need for isolation. Combining this with techniques like High-Resolution Mass Spectrometry (HRMS) provides a powerful toolkit for mechanistic investigation. acs.org

Table 1: Illustrative In Situ FTIR Monitoring of an Indole Reaction Data based on an analogous study of indole-methylglyoxal interaction. nih.gov

Time (minutes)Key Vibrational Band (cm⁻¹)AssignmentInference
01685Methylglyoxal C=OReactant present
11729Adduct C=OInitial adduct formation
151712Carboxylic Acid C=OOxidation of intermediate
301580Carboxylate (COO⁻)Further reaction/degradation

Conformational Analysis using Advanced NMR Techniques (e.g., NOESY, ROESY)

The spatial arrangement of atoms, or conformation, of this compound dictates its steric and electronic properties. Advanced Nuclear Magnetic Resonance (NMR) techniques, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are primary tools for this analysis. These 2D NMR experiments detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. columbia.eduacdlabs.com

The key intramolecular distances in this compound that determine its conformation are between the protons of the N-methyl group, the aldehyde proton, and the adjacent aromatic proton (H-6).

A NOESY or ROESY experiment would reveal correlations (cross-peaks) between protons that are less than 5 Å apart. columbia.edu

A strong correlation between the aldehyde proton and the H-6 proton would indicate a conformation where the aldehyde group is oriented towards the six-membered ring.

Conversely, correlations between the N-methyl protons and the aldehyde proton would suggest an alternative orientation.

In a study of N-substituted tetrahydropyrazino[1,2-a]indoles, a low-temperature NOESY experiment was crucial in establishing that only one of two possible conformational diastereomers was present, with the substituent in an equatorial position. nih.gov Similarly, for this compound, these techniques could definitively establish the preferred orientation of the aldehyde group relative to the N-methyl group and the bulky iodine atom at the C-3 position. ROESY is particularly useful for medium-sized molecules where the NOE signal might be close to zero. columbia.educhemrxiv.org

Table 2: Expected NOESY/ROESY Correlations for Conformational Analysis

Proton PairExpected InteractionImplied Conformation
Aldehyde (CHO) ↔ H-6Strong cross-peakAldehyde group oriented towards H-6
N-Methyl (N-CH₃) ↔ H-6Weak/No cross-peakAldehyde group oriented towards H-6
N-Methyl (N-CH₃) ↔ Aldehyde (CHO)Strong cross-peakAldehyde group oriented away from H-6

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for reactants, products, and transient intermediates in a reaction pathway. mdpi.com This is critical for distinguishing between species with the same nominal mass but different chemical formulas.

When studying the synthesis or subsequent reactions of this compound, HRMS is essential for confirming the identity of products. nih.govmdpi.com More advanced applications involve identifying short-lived intermediates. For example, in a study of indole oxidation, LC-HRMS analysis was used to identify key products like 2,2-bis(3′-indolyl)-3-oxoindole and 2-hydroxy-3-oxindole, which were crucial for postulating the reaction mechanism. acs.org In another study, the degradation pathway of indole derivatives was elucidated by identifying metabolites using LC-HR-MS, confirming speculated reaction pathways. mdpi.com

For a reaction involving this compound, one might investigate its behavior in a palladium-catalyzed cross-coupling reaction. LC-HRMS analysis of the reaction mixture at various time points could reveal the formation of organopalladium intermediates or proto-deiodinated byproducts, providing a detailed picture of the reaction landscape. Tandem MS (MS/MS) experiments can further fragment these intermediates to elucidate their structure. nih.gov

Vibrational Spectroscopy for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the chemical environment of functional groups and can provide detailed information on non-covalent interactions like hydrogen bonding and the presence of tautomers. nih.govnih.gov

In the solid state, molecules of this compound could potentially engage in intermolecular interactions. While it lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are possible. A detailed analysis of the C=O stretching frequency in the FTIR spectrum can reveal such interactions. A study on chloro-substituted 7-azaindole-3-carbaldehydes demonstrated that intermolecular N–H···N7′ hydrogen bonds in the crystal lattice caused significant shifts in the N-H stretching vibrations. mdpi.com Similar, albeit smaller, shifts in the C-H and C=O regions could be expected for this compound.

Tautomerism is less common for N-methylated indoles, as the mobile proton on the nitrogen is absent. However, vibrational spectroscopy is a key tool for studying this phenomenon in related structures. For example, studies on 7-azaindole revealed the photochemical generation of higher-energy C3H tautomers from the N1H form, identified by unique IR spectral signatures. researchgate.net In 7-hydroxyquinoline-8-carbaldehyde, a close structural analogue, IR spectroscopy was used to monitor the UV-induced transfer of a hydrogen atom from the hydroxyl group to the quinoline nitrogen, a process facilitated by the carbaldehyde "crane". nih.gov This demonstrates the capability of vibrational spectroscopy to detect and characterize different tautomeric forms, should they be accessible for the title compound under specific conditions.

Table 3: Key Vibrational Modes for Structural Studies Frequencies are approximate and depend on the molecular environment.

Vibrational ModeTypical Frequency (cm⁻¹)Information Provided
C=O Stretch1660 - 1700Conjugation effects, participation in hydrogen bonding (shifts to lower frequency)
Aromatic C-H Stretch3000 - 3100Changes upon interaction or substitution
Indole Ring Vibrations1400 - 1600Fingerprint region, sensitive to electronic structure and substitution
C-I Stretch500 - 600Confirmation of iodination

Computational and Theoretical Investigations of 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-Iodo-1-methyl-1H-indole-7-carbaldehyde, DFT calculations could provide insights into its reactivity and kinetic stability. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's behavior in chemical reactions.

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Other reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack.

For a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have been used to analyze its structure and rotational barriers. researchgate.netnih.gov Similar calculations for this compound would be invaluable in predicting its chemical behavior.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and kinetic stability.
Ionization Potential6.2 eVEnergy required to remove an electron.
Electron Affinity1.8 eVEnergy released when an electron is added.
Electronegativity (χ)4.0Tendency to attract electrons.
Chemical Hardness (η)2.2Resistance to change in electron configuration.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt.

These simulations can identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as the shape of a molecule often dictates its biological activity and how it interacts with other molecules. For instance, in a study of a related indole (B1671886) derivative, conformational analysis was performed to understand its structure in solution. liverpool.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Programs can calculate the expected ¹H and ¹³C NMR chemical shifts for this compound. liverpool.ac.uk These predictions are based on the calculated electron density around each nucleus. Comparing predicted and experimental NMR spectra is a powerful tool for structure elucidation.

IR Frequencies: The vibrational frequencies of the molecule's chemical bonds can also be calculated. nist.gov These correspond to the absorption peaks in an infrared (IR) spectrum. Specific functional groups, like the carbonyl (C=O) of the aldehyde and the C-I bond, would have characteristic vibrational frequencies.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted ParameterCorresponding Functional Group/Atom
¹H NMRChemical Shift (ppm)Protons on the indole ring, methyl group, and aldehyde
¹³C NMRChemical Shift (ppm)Carbon atoms of the indole core, methyl, and carbonyl groups
IRVibrational Frequency (cm⁻¹)C=O stretch (aldehyde), C-I stretch, C-N stretch, aromatic C-H stretch

Note: This table illustrates the types of data that can be predicted. Specific values require dedicated computational studies.

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound

Computational chemistry can be used to model chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states.

By calculating the energies of the transition states, chemists can predict the activation energy of a reaction, which determines the reaction rate. This type of analysis is crucial for understanding reaction mechanisms and for designing more efficient synthetic routes. For example, similar analyses have been performed on related indole compounds to understand their rotational barriers. researchgate.netnih.gov

Quantum Chemical Calculations of Aromaticity and Heteroaromaticity in the Indole Ring System

The indole ring system in this compound is an aromatic heterocycle. Quantum chemical calculations can quantify the degree of aromaticity of the ring system. Methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used for this purpose.

These calculations can reveal how the substituents (the iodo, methyl, and carbaldehyde groups) influence the aromaticity of the indole core. Changes in aromaticity can affect the molecule's stability, reactivity, and spectroscopic properties.

Exploration of Biological Activities and Molecular Interactions Excluding Clinical Data

In Vitro Enzyme Inhibition Studies of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Derivatives

No specific studies detailing the in vitro enzyme inhibition activities of this compound or its direct derivatives were identified. Research on other indole (B1671886) structures, such as indole-3-carbaldehyde oxime and thiosemicarbazone derivatives, has shown potential for enzyme inhibition, for instance against urease and cholinesterases. aku.edu.trnih.govmdpi.com However, these findings cannot be directly extrapolated to the this compound scaffold.

Cell-Based Assays for Specific Biological Pathways (e.g., Gene Expression, Signaling Pathways)

Specific cell-based assay results concerning the effects of this compound on gene expression or signaling pathways are not present in the available literature. The broader class of indoles is known to be involved in various biological pathways; for example, indole-3-carbaldehyde derivatives are part of defense metabolite pathways in plants. nih.gov However, data for the specific title compound is absent.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

No dedicated Structure-Activity Relationship (SAR) studies for analogs of this compound could be located. SAR studies are crucial for optimizing lead compounds, and such research exists for other indole series, like HIV-1 fusion inhibitors and CB1 allosteric modulators. nih.govnih.gov These studies highlight how modifications to the indole ring system, such as halogenation or altering substituent positions, can impact biological activity. nih.gov Without experimental data, any SAR discussion for this compound would be purely theoretical.

Applications of 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Synthesis

The true synthetic power of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde lies in its capacity as a bifunctional building block. The C-3 iodo substituent and the C-7 aldehyde group offer two distinct points for chemical elaboration, which can be addressed using a wide array of synthetic transformations.

The iodine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions. This class of reactions is one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of iodoindoles in these transformations is well-documented. researchgate.netresearchgate.net Key coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents at the C-3 position. This method is widely used for creating biaryl structures, which are common motifs in pharmaceuticals and materials. nih.govnih.gov

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties. researchgate.netorganic-chemistry.org This reaction is fundamental for the synthesis of conjugated systems, linear rigid structures, and as a precursor for more complex heterocycles.

Heck Reaction: Reaction with alkenes to form a new carbon-carbon bond, yielding 3-vinylindole derivatives. researchgate.netorganic-chemistry.org These products can undergo further transformations, including cyclizations.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 3-aminoindole derivatives.

Concurrently, the aldehyde group at the C-7 position serves as a versatile handle for a different set of reactions. researchgate.netekb.eg These include:

Condensation Reactions: Reaction with amines to form imines (Schiff bases), which can be further reduced to secondary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with controlled stereochemistry.

Aldol and Henry Reactions: Formation of new carbon-carbon bonds by reacting with enolates or nitroalkanes, respectively. wikipedia.org

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to directly form a C-N single bond.

The orthogonality of these two functional groups allows for a programmed, stepwise synthesis. For instance, one could first perform a Suzuki coupling on the iodo group and then use the aldehyde for a subsequent condensation, enabling the rapid assembly of highly complex and diverse heterocyclic systems from a single, advanced intermediate.

Table 1: Key Synthetic Transformations of this compound

PositionFunctional GroupReaction TypeReagent ExampleProduct Type
C-3IodoSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst3-Aryl-1-methyl-1H-indole-7-carbaldehyde
C-3IodoSonogashira CouplingTerminal alkyne, Pd/Cu catalysts3-Alkynyl-1-methyl-1H-indole-7-carbaldehyde
C-3IodoHeck ReactionAlkene, Pd catalyst3-Vinyl-1-methyl-1H-indole-7-carbaldehyde
C-7AldehydeReductive AminationPrimary amine, NaBH(OAc)₃7-(Aminomethyl)-3-iodo-1-methyl-1H-indole
C-7AldehydeWittig ReactionPhosphonium (B103445) ylide3-Iodo-1-methyl-7-vinyl-1H-indole

Precursor for the Development of Fluorescent Probes and Dyes

Indole (B1671886) and its derivatives are well-known for their inherent fluorescent properties. mdpi.com The indole scaffold often serves as the core of fluorescent probes designed for sensing and imaging in biological and chemical systems. mdpi.comresearchgate.net The electronic properties of the indole ring are highly sensitive to its substitution pattern and its local environment.

The combination of a carbaldehyde group on the indole ring creates a donor-π-acceptor (D-π-A) type chromophore, which often results in compounds with interesting photophysical properties, such as large Stokes shifts and sensitivity to solvent polarity (solvatochromism). researchgate.net Studies on related indole-aldehyde systems have shown that they can serve as fluorescent probes for detecting changes in local environments, such as hydration or pH. researchgate.netresearchgate.net For example, a benzaldehyde-indole fused chromophore has been successfully employed as a ratiometric and colorimetric probe for detecting cyanide and hypochlorite (B82951) in living cells. nih.gov

This compound is a promising precursor for such probes. The aldehyde can be used to conjugate the indole fluorophore to other molecules or to introduce specific recognition sites. The iodine at the C-3 position can be used to further tune the electronic and photophysical properties of the molecule through cross-coupling reactions, potentially shifting the emission wavelength or enhancing quantum yield. This dual functionality allows for the rational design of probes for specific analytes or biological targets. rsc.org

Table 2: Potential Photophysical Applications Based on Related Indole-Aldehyde Systems

Probe TypeSensing ApplicationMechanism PrincipleRelevant Finding
Solvatochromic ProbeDetection of water in organic solventsFluorescence emission wavelength is sensitive to local hydrogen-bonding status.Indole-4-carboxaldehyde shows extreme sensitivity to local environment. researchgate.net
Ratiometric SensorDetection of specific ions (e.g., CN⁻, ClO⁻)Nucleophilic attack or oxidation by the analyte disrupts the probe's conjugated system, causing a measurable change in the fluorescence emission ratio at two wavelengths.Benzaldehyde-indole fused probes have been developed for dual-response detection. researchgate.netnih.gov
pH SensorMonitoring pH in biological systemsProtonation/deprotonation of the indole or conjugated system alters the electronic structure and fluorescence properties.Benzoindole-based hemicyanine probes exhibit strong pH-dependent fluorescence. researchgate.net

Integration into Polymeric Materials or Supramolecular Assemblies

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of advanced functional polymers and supramolecular structures. While specific literature on its use in this context is not available, its reactivity profile suggests clear potential pathways.

The aldehyde functionality can participate in polymerization reactions. For example, polycondensation with diamines would lead to the formation of polyimines (or poly-Schiff bases), a class of polymers known for their thermal stability and chelating properties. The indole units would be incorporated as pendants along the polymer backbone.

Alternatively, the entire molecule could be used as a functional monomer in polymerizations that tolerate its structure. The most intriguing application, however, involves leveraging its dual reactivity. A polymer could be formed through the aldehyde group, leaving the C-3 iodo group intact along the polymer chain. This "post-polymerization modification" handle would allow for the subsequent grafting of various functional moieties onto the polymer via palladium-catalyzed cross-coupling. This approach would enable the creation of a library of functional polymers with tailored optical, electronic, or recognition properties from a single parent polymer.

In supramolecular chemistry, the molecule could be used to build larger, non-covalently bonded assemblies. The indole ring is capable of forming π-π stacking interactions, while the aldehyde can participate in hydrogen bonding, providing directional control for self-assembly.

Role in the Synthesis of Natural Product Analogs

The indole nucleus is a "privileged scaffold" in medicinal chemistry and is found in a vast number of natural products, particularly alkaloids isolated from marine and terrestrial organisms. wikipedia.org These compounds exhibit a wide range of potent biological activities. Many synthetic efforts are directed not only at the total synthesis of the natural product itself but also at the creation of simplified or modified analogs to improve efficacy, reduce toxicity, or understand structure-activity relationships (SAR).

This compound serves as an excellent starting point for generating analogs of indole-containing natural products. Its structure contains the core indole ring, but with functional handles at two distinct positions (C-3 and C-7) that are often substituted in natural alkaloids. By using the versatile chemistry described in section 7.1, chemists can systematically introduce a variety of substituents at these positions to mimic, alter, or replace the side chains found in complex natural products. This strategy allows for the exploration of chemical space around a natural product scaffold, which can lead to the discovery of new compounds with enhanced or novel biological activities.

Application in Medicinal Chemistry Lead Optimization (Focus on synthetic utility)

In drug discovery, lead optimization is the iterative process of refining a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. This process relies heavily on the ability to synthesize a wide range of analogs of the lead compound quickly and efficiently.

This compound is an ideal scaffold for lead optimization campaigns centered on an indole core. The presence of two chemically distinct reactive sites—the C-3 iodo and C-7 aldehyde—allows for a divergent synthetic approach. A common intermediate can be used to generate two families of compounds: one modified at C-3 while keeping C-7 constant, and another modified at C-7 while keeping C-3 constant. This systematic approach is highly effective for elucidating Structure-Activity Relationships (SAR).

Table 3: Hypothetical Lead Optimization Strategy Using the Subject Compound

Modification SiteReactionExample ModificationGoal of Modification
C-3 (via Iodo)Suzuki CouplingAddition of a pyridine (B92270) ringIntroduce hydrogen bond acceptor, improve solubility
C-3 (via Iodo)Sonogashira CouplingAddition of a propargyl alcoholIntroduce hydrogen bond donor/acceptor, explore new vector
C-3 (via Iodo)Buchwald-HartwigAddition of a morpholine (B109124) groupImprove pharmacokinetic properties, increase polarity
C-7 (via Aldehyde)Reductive AminationAddition of a piperazine (B1678402) groupIntroduce basic handle for salt formation, improve solubility
C-7 (via Aldehyde)Grignard ReactionAddition of a methyl group to form secondary alcoholRemove polar carbonyl, introduce chiral center

Future Directions and Emerging Research Avenues for 3 Iodo 1 Methyl 1h Indole 7 Carbaldehyde

Development of Novel Synthetic Methodologies

While the synthesis of "3-Iodo-1-methyl-1H-indole-7-carbaldehyde" can be envisaged through classical multi-step sequences, future research will likely focus on the development of more efficient, atom-economical, and sustainable synthetic methodologies. Current approaches to similar structures often involve the N-methylation of an indole (B1671886) precursor followed by iodination, or vice-versa, and subsequent formylation. For instance, the synthesis of 1-methyl-1H-indole-7-carbaldehyde has been reported via the N-methylation of 1H-indole-7-carboxaldehyde using reagents like iodomethane in the presence of a base. chemicalbook.com The subsequent iodination at the C3 position is a well-established transformation for electron-rich indoles.

Future synthetic strategies could explore:

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps, such as N-methylation, iodination, and formylation, without the need for isolation of intermediates would significantly improve efficiency and reduce waste. A consecutive four-component synthesis of trisubstituted 3-iodoindoles has been reported, showcasing the potential for multi-component strategies in this area. beilstein-journals.org

C-H Activation/Functionalization: Direct C-H activation approaches offer an attractive alternative to traditional methods that often require pre-functionalized starting materials. Research into the selective C-H iodination and formylation of N-methylindole could lead to more direct and step-economical syntheses of the target molecule.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions. Developing a flow-based synthesis of "this compound" would be a significant advancement for its large-scale production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical reagents.

Synthetic StrategyPotential AdvantagesKey Challenges
One-Pot ProceduresIncreased efficiency, reduced waste, time-savingCompatibility of reagents and reaction conditions
C-H ActivationAtom economy, reduced synthetic stepsRegioselectivity, catalyst development
Flow ChemistryImproved safety, scalability, and controlInitial setup costs, optimization of flow parameters
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering, substrate scope

Exploration of Unconventional Reactivity Patterns

Cross-Coupling Reactions: The C3-iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgnih.govnih.gov These reactions allow for the introduction of a wide array of substituents at the C3-position, enabling the synthesis of diverse libraries of indole derivatives for screening in various applications. The 3-iodoindoles are valuable substrates for Suzuki arylations, which can lead to the synthesis of derivatives with interesting photophysical properties, such as blue emitters. beilstein-journals.org

Metal-Halogen Exchange: The C-I bond can undergo metal-halogen exchange to generate a nucleophilic C3-indolyl species. This reactive intermediate can then be trapped with various electrophiles, providing access to a different range of C3-functionalized indoles that may not be accessible through cross-coupling reactions.

Radical Reactions: The C-I bond can be homolytically cleaved to generate a C3-indolyl radical. The reactivity of this radical species could be explored in various radical-mediated transformations, opening up new avenues for the functionalization of the indole core.

Tandem Reactions: The presence of both an iodo group and an aldehyde functionality allows for the design of tandem reactions where both groups participate in a single synthetic operation. For example, a reaction sequence could be envisioned where a cross-coupling reaction at C3 is followed by an intramolecular reaction involving the aldehyde at C7 to construct complex polycyclic systems.

Integration into Artificial Intelligence-Driven Chemical Design

In Silico Library Design: AI algorithms can be used to design virtual libraries of compounds based on the "this compound" scaffold. By predicting the physicochemical and biological properties of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. chimia.ch

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to "this compound" and its derivatives. nih.govwiley.com These tools can analyze vast databases of chemical reactions to identify the most viable synthetic pathways, potentially uncovering non-intuitive routes that a human chemist might overlook.

Predictive Modeling: ML models can be trained to predict the biological activity of derivatives of "this compound" against specific targets. This can help in identifying potential drug candidates and understanding their structure-activity relationships (SAR).

AI ApplicationPotential Impact
In Silico Library DesignPrioritization of synthetic targets, accelerated discovery
Retrosynthesis PlanningDiscovery of novel and efficient synthetic routes
Predictive ModelingIdentification of potential drug candidates, SAR understanding

Advanced Analytical Techniques for Trace Analysis or Mechanistic Insights

A thorough understanding of the properties and reactivity of "this compound" requires the use of advanced analytical techniques.

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the structure and conformation of the molecule and its derivatives. ipb.ptyoutube.com These techniques are crucial for unambiguous structure elucidation and for studying intermolecular interactions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. scirp.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information and aid in the identification of metabolites in biological systems. nih.gov Techniques like inductively coupled plasma-mass spectrometry (ICP-MS) could be employed for sensitive iodine detection in various samples. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of "this compound" or its derivatives, offering precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide valuable insights into reaction mechanisms and help in the interpretation of experimental data.

Exploration of New Biological Targets and Mechanisms at the Molecular Level

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. ekb.egresearchgate.netnih.gov While the specific biological profile of "this compound" is yet to be extensively studied, its structural features suggest several promising avenues for investigation. The parent compound, indole-3-carbaldehyde, is a metabolite of tryptophan and has been shown to have biological activity, including acting as an agonist at the aryl hydrocarbon receptor. wikipedia.org

Enzyme Inhibition: The indole scaffold is present in many enzyme inhibitors. Derivatives of "this compound" could be synthesized and screened for their inhibitory activity against various enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Receptor Modulation: The compound and its derivatives could be evaluated for their ability to modulate the activity of various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. Indole-7-carboxaldehyde has been used as a reactant for the preparation of antagonists of the EP3 receptor for prostaglandin E2 and 5-Hydroxytryptamine1D receptor antagonists.

Antimicrobial and Antiviral Activity: Indole derivatives are known to possess antimicrobial and antiviral properties. nih.gov The unique substitution pattern of "this compound" could lead to the discovery of new antimicrobial or antiviral agents.

Molecular Probes: The potential for functionalization at the C3-position makes this compound a suitable starting point for the development of molecular probes. By attaching fluorescent tags or other reporter groups, these probes could be used to study biological processes at the molecular level.

Biological Target/ApplicationRationale
Enzyme InhibitionThe indole scaffold is a common motif in known enzyme inhibitors.
Receptor ModulationIndole-7-carboxaldehyde derivatives have shown receptor antagonist activity.
Antimicrobial/Antiviral AgentsIndole derivatives have a history of antimicrobial and antiviral activity. nih.gov
Molecular ProbesThe C3-iodo group allows for easy introduction of reporter groups.

Q & A

Q. What are the primary synthetic routes for 3-Iodo-1-methyl-1H-indole-7-carbaldehyde, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : The synthesis typically involves iodination of 1-methyl-1H-indole-7-carbaldehyde precursors. Key steps include:
  • Regioselective iodination : Use N-iodosuccinimide (NIS) in acetic acid or DMF under controlled temperatures (0–25°C) to minimize byproducts .
  • Methylation : Protect the indole nitrogen via alkylation (e.g., methyl iodide in the presence of a base like NaH) before or after iodination .
    Optimization strategies:
  • Monitor reaction progress with TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Adjust stoichiometry (1.1–1.3 equivalents of iodinating agent) to balance reactivity and selectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the aldehyde proton as a singlet near δ 10.0–10.5 ppm and methyl group protons at δ 3.7–3.9 ppm. Iodo substituents deshield adjacent protons, shifting aromatic signals downfield .
  • ¹³C NMR : The carbonyl carbon appears near δ 190–195 ppm, while the iodine-bearing carbon resonates at δ 90–100 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (271.05 g/mol) and fragmentation patterns (e.g., loss of aldehyde group, m/z 243) .
  • FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Key considerations:
  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid couplings in THF/water at 80–100°C .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres to prevent aldehyde oxidation .
  • Monitoring Byproducts : Iodide displacement may compete with aldehyde reactivity; track via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during iodination of 1-methylindole derivatives?

  • Methodological Answer : Conflicting regioselectivity often arises from solvent polarity or temperature effects. Strategies include:
  • Computational Modeling : Use density functional theory (DFT) to predict electron density distribution and identify favored iodination sites (e.g., C3 vs. C5) .
  • Isotopic Labeling : Introduce deuterium at competing positions to track reaction pathways via mass spectrometry .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., iodine source, solvent) to identify thermodynamic vs. kinetic control .

Q. What strategies are effective for improving the stability of this compound during long-term storage?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C under argon to prevent photodecomposition and aldehyde oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the iodine substituent .
  • Purity Monitoring : Periodically analyze samples via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
  • Metabolic Stability Prediction : Apply ADMET predictors (e.g., SwissADME) to assess oxidation susceptibility at the iodine or aldehyde groups .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between experimental and theoretical spectral data for this compound?

  • Methodological Answer :
  • Benchmarking : Compare experimental NMR shifts with computed values (GIAO-DFT) using Gaussian or ORCA software to identify misassignments .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in computational models .
  • Crystallography : Obtain single-crystal X-ray data to validate structure (if feasible), resolving ambiguities in NOESY or COSY spectra .

Experimental Design

Q. What controls are essential when evaluating the catalytic activity of this compound in organic transformations?

  • Methodological Answer :
  • Negative Controls : Run reactions without the catalyst or iodine substituent to confirm its role in the mechanism .
  • Isotope Effects : Use deuterated aldehydes to probe kinetic isotope effects in redox steps .
  • Competing Pathways : Monitor for aldol condensation byproducts (e.g., via FT-IR or GC-MS) when using basic conditions .

Retrosynthesis Analysis

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3-Iodo-1-methyl-1H-indole-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-1-methyl-1H-indole-7-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.